molecular formula C24H20N4O2S B2358927 2-[3-[[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione CAS No. 690249-59-3

2-[3-[[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione

Cat. No.: B2358927
CAS No.: 690249-59-3
M. Wt: 428.51
InChI Key: BULTTYUXSFQFDA-UHFFFAOYSA-N
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Description

2-[3-[[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione is a useful research compound. Its molecular formula is C24H20N4O2S and its molecular weight is 428.51. The purity is usually 95%.
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Scientific Research Applications

Chemical Reactions and Synthesis

  • This compound can be involved in ene-type reactions where acyl groups are transferred, as demonstrated in studies involving 4-phenyl-1,2,4-triazoline-3,5-dione. Such reactions have potential applications in organic synthesis and chemical engineering (Bottomley, Boyd, & Monteil, 1980).

Biological and Medicinal Chemistry

  • Research involving similar compounds, like 6-(3-Methyltriaz-1-en-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, has shown their potential to inhibit poly(adenosine diphosphate ribose) polymerase (PARP) and damage DNA. Such properties are significant in the development of anticancer drugs (Mouhri et al., 2017).

Photochemical Studies and Imaging

  • Studies on derivatives of similar compounds, like 6-(methylsulfinyl)-2-phenyl-1H-benzo[de]isoquinoline-1,3(2 H)-dione, have explored their use in one- and two-photon imaging. Such compounds can be significant in biological imaging and diagnostic tools (Sun et al., 2018).

Antituberculosis Studies

  • 3-Heteroarylthioquinoline derivatives, which are structurally related to the compound , have been synthesized and evaluated for antituberculosis activity. This highlights the potential use of similar compounds in developing new antituberculosis agents (Chitra et al., 2011).

Structural and Mechanistic Studies

  • Reaction studies involving similar compounds, like hydrazinoquinolines with trifluoromethyl-β-diketones, offer insights into the structural and mechanistic aspects of these compounds. Such studies are crucial in medicinal chemistry for designing more effective therapeutic agents (Singh et al., 1997).

Properties

IUPAC Name

2-[3-[[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O2S/c1-15-9-11-17(12-10-15)21-25-24(27-26-21)31-14-4-13-28-22(29)18-7-2-5-16-6-3-8-19(20(16)18)23(28)30/h2-3,5-12H,4,13-14H2,1H3,(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BULTTYUXSFQFDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NN2)SCCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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